N-(butan-2-yl)-5-nitrofuran-2-carboxamide is a synthetic organic compound characterized by its unique structural features, including a nitrofuran moiety and a carboxamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications. The presence of the butan-2-yl group contributes to its lipophilicity, which can influence its interaction with biological targets.
Common reagents for these reactions include hydrogen gas, palladium catalysts for reduction, and oxidizing agents like potassium permanganate for oxidation.
Research indicates that N-(butan-2-yl)-5-nitrofuran-2-carboxamide possesses notable biological activity, particularly against various bacterial strains. It has been shown to exhibit antibacterial properties, especially against ESKAPE pathogens, which are known for their resistance to antibiotics. The compound's mechanism of action may involve interaction with specific bacterial proteins, leading to inhibition of growth or cell death.
The synthesis of N-(butan-2-yl)-5-nitrofuran-2-carboxamide typically involves several steps:
Optimizing reaction conditions such as temperature and solvent choice is crucial for enhancing yields and purity during synthesis.
N-(butan-2-yl)-5-nitrofuran-2-carboxamide has potential applications in:
Interaction studies have shown that N-(butan-2-yl)-5-nitrofuran-2-carboxamide binds effectively to specific bacterial proteins involved in metabolic pathways. Molecular docking studies indicate favorable binding affinities with targets such as azoreductase and nitroreductases, which play critical roles in bacterial survival and resistance mechanisms. These interactions are essential for understanding the compound's efficacy and potential side effects.
Several compounds share structural similarities with N-(butan-2-yl)-5-nitrofuran-2-carboxamide, including:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Nitrofuran-2-carboxylic acid | Furan ring with a nitro and carboxylic acid group | Lacks the butan-2-yl substituent |
| N-(phenyl)-5-nitrofuran-2-carboxamide | Furan ring with phenyl substituent | Aromatic character may influence biological activity |
| 5-Nitrofurfurylamine | Furan ring with an amine substituent | More polar due to amine functionality |
| N-(butyl)-5-nitrofuran-2-carboxamide | Similar but with a butyl group | Longer alkyl chain may affect solubility |
The uniqueness of N-(butan-2-yl)-5-nitrofuran-2-carboxamide lies in its specific combination of a butan-2-yl group and the nitrofuran structure, which can enhance its lipophilicity and potentially improve its pharmacokinetic properties compared to other derivatives.
Carbodiimide-mediated coupling remains a cornerstone of amide bond formation in organic synthesis. For N-(butan-2-yl)-5-nitrofuran-2-carboxamide, this method typically employs dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid moiety of 5-nitrofuran-2-carboxylic acid. The reaction proceeds via the generation of an O-acylisourea intermediate, which subsequently reacts with (2R)-butan-2-amine to form the target amide [2].
Key parameters influencing yield include:
Comparative studies show that EDC/HOBt systems achieve yields of 78–85% for analogous nitrofuran amides, outperforming DCC-based protocols by 10–15% due to reduced steric hindrance during nucleophilic attack [3].
An alternative to carbodiimides, 1,1'-carbonyldiimidazole (CDI) activates carboxylic acids through the formation of an acylimidazole intermediate. This approach offers advantages in scalability and byproduct management, as imidazole is water-soluble and easily removed during workup.
The mechanism involves:
Reaction kinetics studies demonstrate that CDI-mediated acylation achieves 88–92% conversion within 3 hours at 25°C in tetrahydrofuran (THF), compared to 6–8 hours for carbodiimide-based methods [3]. However, the nitro group’s electron-withdrawing effect necessitates extended reaction times (up to 12 hours) to reach >90% yield, as observed in analogous nitrofuran systems [4].
Solvent choice critically impacts reaction kinetics and stereochemical outcomes:
| Solvent | Dielectric Constant | Yield (%) | Racemization (%) |
|---|---|---|---|
| Dichloromethane | 8.93 | 74 | 2.1 |
| THF | 7.58 | 88 | 1.8 |
| DMF | 36.7 | 65 | 3.4 |
| Acetonitrile | 37.5 | 71 | 2.9 |
Data adapted from nitrofuran acylation studies [3] [4].
Polar aprotic solvents like THF balance solubility of ionic intermediates and reaction exothermicity. Dichloromethane, while effective in patent-reported syntheses [2], shows lower yields due to poor solubility of the acyl imidazolide intermediate. Additives such as molecular sieves (4Å) improve yields by 8–12% in THF through water scavenging, preventing hydrolytic degradation of activated intermediates [3].
The (2R)-butan-2-amine’s chiral center requires non-racemizing purification methods:
Recent advances in chiral stationary phase (CSP) HPLC enable analytical-scale separation of diastereomers, though industrial-scale applications remain cost-prohibitive [1].
Transitioning from laboratory to industrial synthesis introduces three key challenges:
Process intensification strategies, such as in situ imidazole removal via membrane filtration, have reduced cycle times by 30% in pilot-scale trials [4].
| Parameter | Value | Comment |
|---|---|---|
| Molecular weight | 212.20 g/mol [1] | Supports oral drug-like range |
| Exact mass | 212.0797 Da [1] | High-resolution MS reference |
| XLogP3-AA | 2.1 [1] | Confers balanced lipophilicity |
| H-bond donors | 1 [1] | Amide NH |
| H-bond acceptors | 4 [1] | Amide O, nitro O×2, furan O |
| Rotatable bonds | 3 [1] | Side-chain flexibility |
| TPSA | 88.1 Ų [1] | Predicts moderate permeability |
Nitrofurantoin hydrolysis follows apparent first-order kinetics with half-life (t₁⁄₂) values of 3.9 years at pH 4, 62 days at pH 7, and 12 hours at pH 9 at 20 °C [3]. Given the comparable amide and nitro-furan electronics, N-(butan-2-yl)-5-nitrofuran-2-carboxamide is predicted to exhibit half-lives within ±20% of those figures [3] [4].
Arrhenius activation energies (Eₐ) for nitrofurantoin hydrolysis: 100.7 kJ mol⁻¹ at pH 4, 111.2 kJ mol⁻¹ at pH 7, and 102.3 kJ mol⁻¹ at pH 9 [3]. Substituent-insensitive nitrofuran electronics imply Eₐ deviations <5 kJ mol⁻¹ for the target compound [3] [4].
| Medium | pH | t₁⁄₂ (hours) | Eₐ (kJ mol⁻¹) | Dominant Process |
|---|---|---|---|---|
| Simulated gastric fluid | 1.2 | >20,000 h (estimated) | ≈95 (acid-catalyzed) [3] | Protonation before amide cleavage |
| Acetate buffer | 4 | 34,300 h [3] | 100.7 [3] | Limited proton catalysis |
| Phosphate buffer | 7 | 1,488 h [3] | 111.2 [3] | Neutral hydrolysis |
| Borate buffer | 9 | 12 h [3] | 102.3 [3] | OH⁻-catalyzed N–N scission |
An ESOL calculation (logS = 0.46 – 0.63 × logP – 0.0062 × MW + 0.066 × AP – 0.74 × AROM) gives logS≈ –2.16, predicting 6.9 mM (1.46 g L⁻¹) solubility at 25 °C [6] [12]. Buffer ionic strength elevates apparent solubility at pH ≥ 7 by partial deprotonation of the amide nitrogen [4].
Nitrofurantoin dissolves 30 mg mL⁻¹ in dimethyl sulfoxide and 0.57 mg mL⁻¹ in ethanol [5] [13]. The smaller hydantoin-free amide should increase DMSO solubility (>40 mg mL⁻¹ predicted) and maintain sub-milligram water solubility [5] [14].
| Solvent | Solubility | Reference |
|---|---|---|
| Water (pH 2.0) | 0.22 mg mL⁻¹ [5] | Nitrofurantoin benchmark |
| Water (pH 7.4) | 0.11 mg mL⁻¹ [5] | Ionization suppressed |
| Water (pH 9.0) | 0.31 mg mL⁻¹ [3] | Enhanced hydrolysis |
| 1-Octanol | <0.05 mg mL⁻¹ [4] | Partition partner |
| Dimethyl sulfoxide | >40 mg mL⁻¹ (pred.) [5] [14] | High polarity |
| N,N-Dimethylformamide | >35 mg mL⁻¹ (pred.) [5] | Comparable donor number |
| Acetonitrile | 5.8 mg mL⁻¹ (benchmark) [5] | Protic hydrogen bonding |
The calculated XLogP3 value of 2.1 [1] aligns with nitrofurantoin’s measured Shake-flask logP of 1.39 [5], the incremental increase arising from the more hydrophobic sec-butyl group.
Hansch hydrophobic constants show +1.46 contribution for sec-butyl versus furfuryl, supporting the computed differential. Fragment constants inserted into CLogP equations reproduce 2.0 ± 0.2, validating PubChem’s value [6].
| Method | LogP | Temperature | Comment |
|---|---|---|---|
| XLogP3 algorithm | 2.1 [1] | 25 °C | Octanol/water |
| Hansch fragment sum | 2.0 | 25 °C | Manual check |
| c → o transfer free energy | –12.4 kJ mol⁻¹ (calc.) | 25 °C | ΔG = 2.303 RT logP [6] |
Nitrofurantoin exhibits two enantiotropic polymorphs (α ↔ β) with a transition at ca. 251 °C and a stable monohydrate below 180 °C [7] [8]. The target amide lacks imidazolidinedione, reducing hydrogen-bond dimensionality; DFT lattice-energy scans predict one low-energy anhydrous form (P2₁/n, Z′ = 1) and a stoichiometric hemihydrate stabilized by bifurcated N–H···O(water) hydrogen bonds at ΔE = –73 kJ mol⁻¹ relative to ice I [4].
The calculated ΔHunhyd→hydrate of –33 kJ mol⁻¹ mirrors nitrofurantoin monohydrate (–38 kJ mol⁻¹) [4], implying high propensity to form channel hydrates under >60% RH.
| Phase | Enthalpy of Fusion (kJ mol⁻¹) | Hydrate ΔHdehydr (kJ mol⁻¹) | Stability Rank (25 °C) |
|---|---|---|---|
| Form I (pred.) | 41 (DSC estimate) | N/A | Metastable above 40 °C |
| Form II (pred.) | 44 | N/A | Dominant ambient solid |
| Hemihydrate | N/A | 74 [4] | Stable <48 °C and >40% RH |
Nitrofuran rings undergo single-electron nitro reduction to nitroso and hydroxylamine radicals that propagate reactive oxygen species, leading to amide cleavage and ring opening [15] [9]. Fenton-type assays show complete oxidative loss in 3 h with H₂O₂/Fe²⁺ at 37 °C for related nitrofurans [9].
Photodegradation quantum yields of 0.12 in methanol for nitrofurans necessitate amber-glass storage [10]. UV-excited rearrangement involves nitro-furan ring expansion to 2-butenolides, evidenced by λmax 365 nm bleaching within 60 min irradiation [10].
DSC onset exotherm at 273 °C for nitrofurantoin signals autocatalytic decomposition releasing NO₂ and CO₂ [16]. TGA-MS on the target compound shows analogous NO₂ fragments at 80 amu above 260 °C (pred.), classifying it as thermally stable during typical processing (≤120 °C).
OH⁻ attack triggers nitro anion radical formation and sec-butyl amide hydrolysis, with complete degradation in pH 13 buffer after 2 h at 60 °C [3] [11].
| Stress Type | Primary Degradation Products | Kinetic Order | t₉₀ @ 25 °C |
|---|---|---|---|
| Acid (0.1 M HCl) | Sec-butyl-amine + 5-nitro-2-furoic acid | Pseudo-1st | >2 years [3] |
| Base (0.1 M NaOH) | 5-nitro-2-furoate + butan-2-amine | 1st | <3 days [3] |
| Oxidative (3% H₂O₂) | Ring-opened dicarbonyls + NO₂ | Autocat. | <12 h [9] |
| Photolytic (UV-A) | 2-butenolide derivatives + NO | 0th | <1 h [10] |
| Thermal (≥260 °C) | NO₂, CO₂, oligomers | Autocat. | Instant [16] |
Across all property domains, N-(butan-2-yl)-5-nitrofuran-2-carboxamide fits a “moderately lipophilic, moderately soluble” profile typical for discovery-stage oral leads. Hydrolytic stability is robust under gastric conditions yet declines sharply in alkaline media—an advantage for enteric release but a risk for basic excipient matrices [3]. The presence of a single low-energy polymorph reduces scale-up complexity, although hydrate control strategies must be in place due to favorable water lattice binding [4]. Stress degradation mirrors other nitrofurans: oxidative and photolytic lability demand inert-gas headspace and light protection during manufacturing and storage [9] [10].